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Abstract

Centanafadine, also known by its developmental code name EB-1020 and formerly referred to
as Dexnafenodone Hydrochloride, is a novel serotonin-norepinephrine-dopamine reuptake
inhibitor (SNDRI).[1] Developed for the treatment of Attention-Deficit Hyperactivity Disorder
(ADHD), its mechanism of action is centered on the modulation of key neurotransmitter
systems in the brain.[1][2] This document provides a comprehensive overview of the neuronal
mechanism of action of Centanafadine, detailing its pharmacological profile, preclinical and
clinical findings, and the experimental methodologies used in its characterization.

Core Mechanism of Action: Triple Reuptake
Inhibition

Centanafadine's primary mechanism of action is the inhibition of the reuptake of three key
monoamine neurotransmitters: norepinephrine (NE), dopamine (DA), and serotonin (5-HT).[1]
[3] It achieves this by binding to their respective transporter proteins (NET, DAT, and SERT),

blocking the reabsorption of these neurotransmitters from the synaptic cleft back into the
presynaptic neuron. This leads to an increased concentration and prolonged availability of
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norepinephrine, dopamine, and serotonin in the synapse, thereby enhancing
neurotransmission.

The inhibitory activity of Centanafadine is not evenly distributed across the three transporters. It
exhibits a preferential affinity for the norepinephrine transporter, followed by the dopamine
transporter, and to a lesser extent, the serotonin transporter. This specific inhibitory ratio is a
defining characteristic of its pharmacological profile.[1][2]

Pharmacological Profile: Quantitative Data

The inhibitory potency of Centanafadine at the human norepinephrine, dopamine, and
serotonin transporters has been quantified through in vitro studies using cloned cell lines
transfected with these human transporters. The half-maximal inhibitory concentrations (IC50)
are summarized in the table below.

Transporter IC50 (nM) Inhibitory Ratio (vs. NE)
Norepinephrine (NE) 6 1

Dopamine (DA) 38 6

Serotonin (5-HT) 83 14

Data sourced from MedChemExpress and Bymaster et al., 2012.[4][5]

This quantitative profile highlights Centanafadine as a potent norepinephrine reuptake inhibitor
with significant but less potent effects on dopamine and serotonin reuptake.[2]

Neuronal Signaling Pathways

The therapeutic effects of Centanafadine are a direct consequence of its modulation of
noradrenergic, dopaminergic, and serotonergic signaling pathways.

Caption: Centanafadine's inhibition of monoamine transporters.

Preclinical Evidence and Experimental Protocols
In Vitro Transporter Inhibition Assays
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Objective: To determine the in vitro potency of Centanafadine in inhibiting the reuptake of
norepinephrine, dopamine, and serotonin.

Experimental Protocol:

e Cell Lines: Cloned cell lines stably transfected with human norepinephrine (hNET),
dopamine (hDAT), or serotonin (hSERT) transporters were utilized.

» Radioligand Binding: The assay measures the ability of Centanafadine to displace
radiolabeled ligands specific to each transporter.

e Procedure:
o Cells were cultured to confluence in appropriate media.

o Cell membranes were prepared and incubated with a fixed concentration of a specific
radioligand (e.g., [3H]nisoxetine for NET, [SH]WIN 35,428 for DAT, [3H]citalopram for
SERT) and varying concentrations of Centanafadine.

o Non-specific binding was determined in the presence of a high concentration of a known
inhibitor.

o After incubation, the membranes were washed to remove unbound radioligand and
radioactivity was quantified using liquid scintillation counting.

o IC50 values were calculated by non-linear regression analysis of the concentration-
response curves.

In Vivo Microdialysis Studies

Objective: To measure the effect of Centanafadine on extracellular concentrations of
norepinephrine and dopamine in key brain regions of freely moving rats.

Experimental Protocol:
e Animal Model: Adult male rats.

e Surgical Procedure:
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o Rats were anesthetized and stereotaxically implanted with microdialysis guide cannulae
targeting the prefrontal cortex and striatum.

o Animals were allowed to recover for several days post-surgery.

Microdialysis:

o On the day of the experiment, a microdialysis probe was inserted into the guide cannula.
o The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
o After a stabilization period to obtain a baseline, Centanafadine was administered.

o Dialysate samples were collected at regular intervals and analyzed for norepinephrine and
dopamine content using high-performance liquid chromatography with electrochemical
detection (HPLC-ED).

Results: Centanafadine administration led to a marked increase in extracellular levels of both
norepinephrine and dopamine in the rat prefrontal cortex, with peak increases of 375% and
300% respectively.[4] It also elevated dopamine concentrations in the striatum to 400% of
baseline.[4]
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Caption: Workflow for in vivo microdialysis experiments.

Behavioral Studies in Animal Models of ADHD
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Objective: To evaluate the efficacy of Centanafadine in a well-established animal model of
ADHD.

Experimental Protocol:

¢ Animal Model: Juvenile rats with neonatal 6-hydroxydopamine (6-OHDA) lesions. This
lesioning technique depletes catecholamines and induces locomotor hyperactivity, a core
symptom of ADHD.

e Procedure:

o

Newborn rat pups were administered 6-OHDA intracisternally.

[¢]

The animals were allowed to mature to the juvenile stage.

o

Locomotor activity was measured in an open-field apparatus.

Centanafadine was administered at various doses, and its effect on locomotor

[e]

hyperactivity was assessed.

» Results: Centanafadine dose-dependently inhibited the locomotor hyperactivity in this animal
model of ADHD.[2][4]

Clinical Development and Therapeutic Implications

Centanafadine has undergone Phase Il and lll clinical trials for the treatment of ADHD in
adults.[3][6] The clinical trial results have demonstrated its efficacy in reducing the symptoms of
ADHD.[3] The balanced triple-reuptake inhibition profile of Centanafadine is thought to
contribute to its therapeutic effects on the core symptoms of inattention, hyperactivity, and
impulsivity, which are associated with dysregulation of norepinephrine and dopamine pathways.

Conclusion

In summary, Centanafadine (formerly Dexnafenodone Hydrochloride/EB-1020) is a
serotonin-norepinephrine-dopamine reuptake inhibitor with a preferential affinity for the
norepinephrine transporter. Its mechanism of action involves increasing the synaptic availability
of these three key neurotransmitters, leading to enhanced neuronal signaling. Preclinical
studies have provided robust evidence for its intended pharmacological activity, and clinical
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trials have demonstrated its potential as a therapeutic agent for ADHD. The detailed
understanding of its mechanism of action at the molecular, cellular, and systems levels
provides a solid foundation for its clinical application and future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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